N-(4-(pyrrolidin-1-yl)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(4-(pyrrolidin-1-yl)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a benzo[1,4]dioxine core linked to a phenethyl group substituted with pyrrolidine.
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-27(24,18-7-8-19-20(15-18)26-14-13-25-19)21-10-9-16-3-5-17(6-4-16)22-11-1-2-12-22/h3-8,15,21H,1-2,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKNOSUPRVGQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(pyrrolidin-1-yl)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological profiles, mechanisms of action, and relevant research findings.
Structural Overview
The compound is characterized by the following structural components:
- Pyrrolidine ring : Contributes to the compound's ability to interact with various biological targets.
- Phenethyl group : Enhances lipophilicity, facilitating cellular uptake.
- Benzo[b][1,4]dioxine structure : Known for its potential in drug design due to its ability to form hydrogen bonds and engage in π-π stacking interactions.
- Sulfonamide moiety : Associated with antibacterial and enzyme inhibitory activities.
Antibacterial Activity
This compound has shown promising antibacterial properties. Studies indicate that sulfonamide derivatives often exhibit significant activity against a range of bacterial strains. The mechanism typically involves inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is crucial for bacterial growth and replication .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit various enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased acetylcholine levels, potentially useful in treating neurodegenerative diseases.
- Urease : Inhibition may provide therapeutic benefits in treating infections caused by urease-producing bacteria .
Research Findings
Recent studies have provided a deeper understanding of the biological activity of this compound:
Case Study 1: Antibacterial Testing
A series of tests were conducted against common bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial potential.
Case Study 2: Enzyme Inhibition Profile
In vitro assays showed that this compound effectively inhibited AChE activity with an IC50 value of approximately 50 µM, suggesting its potential application in treating Alzheimer's disease .
Comparison with Similar Compounds
Structural Analogues with Benzo[1,4]dioxine-Sulfonamide Cores
The following table summarizes key structural and physicochemical properties of related compounds:
Key Observations:
Synthetic Accessibility :
- The target compound’s pyrrolidine-phenethyl group may offer synthetic challenges compared to simpler substituents. For instance, compound achieved a high yield (78%) via sulfonyl chloride coupling, while spirocyclic analogs like had lower yields (37%) due to structural complexity.
- Pyrrolidine-containing compounds (e.g., ) often require multi-step syntheses but are prioritized for their pharmacophoric advantages.
The pyrrolidine group in the target compound likely enhances solubility in physiological pH due to its basicity, similar to CCG-203586, a pyrrolidine-containing analog with low nanomolar enzyme inhibition .
Biological Implications :
- The pyrrolidine moiety in the target compound may reduce recognition by efflux pumps (e.g., MDR1), as seen in CCG-203586 .
- Pyridazine and pyridine substituents (e.g., ) could enhance target binding via π-π interactions, but may increase molecular weight and reduce bioavailability.
Functional Group Modifications and Activity Trends
- Spirocyclic vs. Linear Chains :
Spirocyclic structures (e.g., ) often improve metabolic stability but may reduce synthetic yields. In contrast, linear chains (e.g., phenethyl in the target compound) balance lipophilicity and synthetic feasibility. - Aromatic vs. Aliphatic Substituents: Aromatic extensions (e.g., isoindolinone in ) may improve target affinity but increase molecular weight. Aliphatic groups (e.g., pyrrolidine in the target compound) enhance solubility and membrane permeability.
Q & A
Q. What are the critical reaction parameters for optimizing the synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
- Methodological Answer :
Synthesis optimization requires precise control of:- Temperature : Reactions often proceed at reflux (80–120°C) to balance reactivity and stability of intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency for sulfonamide bond formation .
- Catalysts/Bases : Triethylamine or NaH is critical for deprotonation during sulfonylation steps .
- Purity Monitoring : Use HPLC with C18 columns (acetonitrile/water gradient) to track intermediates ≥95% purity .
Q. How can structural characterization resolve ambiguities in sulfonamide derivatives of this compound?
- Methodological Answer :
Combine:- NMR Spectroscopy : ¹H/¹³C NMR identifies pyrrolidine and benzodioxine ring proton environments (e.g., δ 2.5–3.5 ppm for pyrrolidine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z calculated for C₂₁H₂₅N₂O₄S: 401.1534) .
- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for SAR studies .
Q. What strategies address contradictory biological activity data across in vitro assays?
- Methodological Answer :
Discrepancies may arise from:- Assay Conditions : Standardize pH (7.4 for physiological relevance) and solvent (≤1% DMSO to avoid cytotoxicity) .
- Cell Line Variability : Validate activity in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) to distinguish target-specific effects .
- Control Compounds : Include structurally related analogs (e.g., N-(4-methylphenyl)-benzodioxine-sulfonamide) as benchmarks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer :
Prioritize modifications based on:- Substituent Effects :
| Position | Modification | Impact on Activity |
|---|---|---|
| Pyrrolidine N | Methylation | ↑ Lipophilicity, ↓ solubility |
| Benzodioxine C6 | Halogenation (F/Cl) | ↑ Binding affinity to kinase targets |
- Computational Docking : Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., in CDK2) .
Q. What computational approaches predict metabolic stability of this compound?
- Methodological Answer :
Combine:- Quantum Mechanics (QM) : Calculate bond dissociation energies for sulfonamide groups to assess oxidative susceptibility .
- Molecular Dynamics (MD) : Simulate hepatic microsomal enzyme interactions (e.g., CYP3A4) over 100 ns trajectories .
- ADMET Predictors : Use tools like SwissADME to estimate clearance rates and P-glycoprotein efflux .
Q. How can conflicting solubility data be resolved for formulation studies?
- Methodological Answer :
- pH-Solubility Profiling : Measure solubility across pH 1–10 (using shake-flask method) to identify optimal salt forms .
- Co-Solvent Systems : Test PEG-400/water mixtures (10–40% v/v) to enhance solubility without precipitation .
- Thermodynamic Analysis : Determine ΔHsol via van’t Hoff plots to differentiate kinetic vs. equilibrium solubility .
Q. What experimental designs validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization at 40–60°C after compound treatment .
- BRET/FRET Biosensors : Quantify intracellular cAMP or Ca²⁺ changes linked to receptor activation .
- CRISPR Knockout : Validate specificity by comparing activity in wild-type vs. target gene-KO cells .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses?
- Approach :
- Intermediate Trapping : Use Boc-protection for pyrrolidine amines to prevent side reactions .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve scalability .
Q. What analytical techniques detect degradation products under accelerated stability testing?
Q. How to reconcile discrepancies between in silico predictions and experimental binding data?
- Approach :
- Ensemble Docking : Account for protein flexibility by docking to multiple receptor conformations .
- WaterMap Analysis : Identify displaced water molecules in binding pockets that affect ΔG calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
